molecular formula C20H26N4O6S2 B14972282 (3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3-(morpholinosulfonyl)phenyl)methanone

(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B14972282
M. Wt: 482.6 g/mol
InChI Key: FDUBRGLBBOXEKS-UHFFFAOYSA-N
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Description

4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound featuring a combination of pyrrolidine, pyrazole, and morpholine moieties

Preparation Methods

The synthesis of 4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves multiple steps, starting with the preparation of the individual moieties. The pyrrolidine ring can be synthesized through ring construction from cyclic or acyclic precursors, while the morpholine ring is typically produced by the dehydration of diethanolamine with concentrated sulfuric acid . The pyrazole moiety is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. These moieties are then linked together through sulfonylation and carbonylation reactions under controlled conditions to form the final compound.

Chemical Reactions Analysis

4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl and carbonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrazole moieties contribute to the compound’s binding affinity and selectivity, while the sulfonyl and carbonyl groups facilitate interactions with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H26N4O6S2

Molecular Weight

482.6 g/mol

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C20H26N4O6S2/c1-15-19(32(28,29)22-8-3-4-9-22)16(2)24(21-15)20(25)17-6-5-7-18(14-17)31(26,27)23-10-12-30-13-11-23/h5-7,14H,3-4,8-13H2,1-2H3

InChI Key

FDUBRGLBBOXEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)S(=O)(=O)N4CCCC4

Origin of Product

United States

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